2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with a 4-ethoxyphenyl group at position 5, an amino group at position 4, and a sulfanyl-acetamide side chain linked to a 3-methylphenyl moiety. For instance, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) exhibited 1.28-fold higher anti-inflammatory potency than diclofenac sodium in formalin-induced edema models, likely via cyclooxygenase-2 (COX-2) inhibition . The ethoxy substituent in the target compound may enhance lipophilicity and receptor binding compared to methoxy or halogenated analogs .
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-16-9-7-14(8-10-16)18-22-23-19(24(18)20)27-12-17(25)21-15-6-4-5-13(2)11-15/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
JKFQDDKERIUWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with ethoxyphenyl isothiocyanate to form the triazole ring. This is followed by the introduction of the sulfanyl group through nucleophilic substitution reactions. The final step involves the acylation of the triazole derivative with 3-methylphenylacetyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The triazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Notes
- Synthesis Optimization : The target compound’s synthesis may require tailored solvents (e.g., DMF:EtOH for polar intermediates) and reaction times (~4–5 hours) based on precedents .
- Characterization : 1H/13C-NMR (e.g., δ 2.3 ppm for CH3 in 3-methylphenyl ) and X-ray crystallography (using SHELX ) are critical for structural validation.
- Mechanistic Insights : Molecular docking studies (as in ) could elucidate the ethoxy group’s role in COX-2 binding versus related targets like reverse transcriptase.
Biological Activity
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C14H16N4OS |
| Molecular Weight | 288.36 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
| CAS Number | [Pending Registration] |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Notably, it has been shown to interact with carbonic anhydrases (CAs), which are crucial for maintaining pH balance in tumor microenvironments.
Key Mechanisms:
- Inhibition of Carbonic Anhydrases: The compound exhibits selective inhibition against CA IX, which is overexpressed in various cancers. This inhibition leads to reduced tumor acidity and enhanced apoptosis in cancer cells .
- Induction of Apoptosis: Studies indicate that the compound can induce apoptosis in cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer), by increasing annexin V-FITC positive staining, suggesting a significant increase in apoptotic cells compared to controls .
Biological Activity Studies
Recent studies have evaluated the anti-proliferative effects of this compound on different cancer cell lines and its antibacterial properties.
Anti-Cancer Activity
A detailed investigation into the anti-cancer properties revealed the following findings:
| Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 5.5 | High |
| MCF-7 | 6.0 | Moderate |
| MCF-10A (Normal) | >20 | - |
The selectivity ratio indicates that the compound is significantly more effective against cancerous cells than normal breast cells, highlighting its potential as a targeted therapy .
Antibacterial Activity
In addition to its anti-cancer properties, the compound has shown promising antibacterial activity against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 20 μg/mL |
These results suggest that the compound may serve as a dual-action agent with both anticancer and antibacterial properties .
Case Studies
- Case Study on Breast Cancer: A study conducted on MDA-MB-231 and MCF-7 cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers. The study concluded that this compound could be further developed as a therapeutic agent for breast cancer treatment .
- Antibacterial Efficacy Study: Another investigation focused on the antibacterial effects against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating bacterial infections alongside cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
